molecular formula C6H5N3O2S2 B1270043 2,1,3-Benzothiadiazole-4-sulfonamide CAS No. 89488-04-0

2,1,3-Benzothiadiazole-4-sulfonamide

Cat. No. B1270043
CAS RN: 89488-04-0
M. Wt: 215.3 g/mol
InChI Key: HFYJNZZVHIQBHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole-4-sulfonamide and related compounds often involves multi-step chemical reactions. For instance, Rosen et al. (2009) described a general method employing benzothiadiazole-4-sulfonyl chloride as a starting material to synthesize benzimidazole-4-sulfonamides, showcasing the versatility of sulfonamide derivatives in chemical synthesis (Rosen et al., 2009).

Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazole-4-sulfonamide plays a crucial role in its reactivity and interaction with other molecules. The structural analysis can reveal how its configuration affects its chemical behavior and potential for forming derivatives. For example, the formation of 2-hydroxybenzothiazole from benzothiazole-2-sulfonamides, as discussed by Kamps et al. (2013), highlights the reactivity of the sulfonamide group and its implications for molecular transformations (Kamps et al., 2013).

Chemical Reactions and Properties

2,1,3-Benzothiadiazole-4-sulfonamide undergoes various chemical reactions, contributing to its wide range of properties. The work by Khazaei et al. (2015) demonstrates its role in catalyzing the synthesis of diverse heterocyclic compounds, underscoring the utility of sulfonamides in facilitating chemical reactions under aqueous conditions (Khazaei et al., 2015).

Physical Properties Analysis

The physical properties of 2,1,3-Benzothiadiazole-4-sulfonamide, such as solubility, melting point, and stability, are essential for its handling and application in various contexts. While specific studies focusing exclusively on these aspects were not identified, the synthesis and structural analyses indirectly provide insights into its physical characteristics, including solubility and thermal stability, as inferred from reaction conditions and product purification steps in the discussed studies.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity or basicity, and potential for forming derivatives, are integral to understanding 2,1,3-Benzothiadiazole-4-sulfonamide's versatility. The reaction with hydroxylamine to form 2-hydroxybenzothiazole, as explored by Kamps et al. (2013), not only illustrates its reactivity but also sheds light on the mechanism involving oxygen nucleophiles, offering a glimpse into its broader chemical behavior (Kamps et al., 2013).

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2,1,3-Benzothiadiazole (BT) and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes . Due to their strong electron-withdrawing ability, construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

Organic Solar Cells

BT and its derivatives are also used in the development of organic solar cells . The strong electron-withdrawing ability of these compounds allows for the construction of molecules that can improve the electronic properties of the resulting organic materials, which is beneficial for the efficiency of organic solar cells .

Organic Field-Effect Transistors

In addition to OLEDs and organic solar cells, BT and its derivatives are used in the molecular construction of organic field-effect transistors . Again, the strong electron-withdrawing ability of these compounds is beneficial for improving the electronic properties of the resulting organic materials .

Organic Semiconducting Materials

A set of small benzothiadiazole (BTD)-based derivatives with a D–A–D architecture were synthesized and characterized as building blocks of organic semiconducting materials . The four derivatives tend to self-assemble into highly ordered crystalline solids, with varying degrees of responsiveness to mechanical and thermal stimuli .

Fluorescent Probes for Cell Imaging

A series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position was synthesized and photophysically characterized . Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells .

Metal Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-benzothiadiazoles have been used in metal coordination chemistry and crystal engineering of organic solids . For example, 4-Amino-2,1,3-benzothiadiazole forms a 2:1 complex with ZnCl2 and a 1:1 complex with 4-nitro-2,1,3-benzothiadiazole .

Synergising Insecticides

1,2,3-Benzothiadiazole has been claimed to synergise insecticides including dicrotophos but has not been commercialised for that application .

Fungicide

The only derivative to have found significant use is the fungicide acibenzolar-S-methyl .

properties

IUPAC Name

2,1,3-benzothiadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYJNZZVHIQBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362554
Record name 2,1,3-benzothiadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazole-4-sulfonamide

CAS RN

89488-04-0
Record name 2,1,3-benzothiadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
A Engman - 2021 - diva-portal.org
In an attempt to improve the reactivity of the 5-position of 2, 1, 3-benzothiadiazole, ortho-metalation with a direct metalation group (DMG) in position 4 was performed. A variety of …
Number of citations: 0 www.diva-portal.org
Z Xiang, AD Thompson, CK Jones, CW Lindsley… - … of Pharmacology and …, 2012 - ASPET
Antagonists of the muscarinic acetylcholine receptors (mAChRs) were among the first treatments for Parkinson's disease. However, the clinical utility of mAChR antagonists is limited by …
Number of citations: 80 jpet.aspetjournals.org
JM Witkin, C Overshiner, X Li, JT Catlow… - … of Pharmacology and …, 2014 - ASPET
Scopolamine produces rapid and significant symptom improvement in patients with depression, and most notably in patients who do not respond to current antidepressant treatments. …
Number of citations: 109 jpet.aspetjournals.org
S Uchiyama, K Kimura, C Gota, K Okabe… - … A European Journal, 2012 - Wiley Online Library
An environment‐sensitive fluorophore can change its maximum emission wavelength (λ em ), fluorescence quantum yield (Φ f ), and fluorescence lifetime in response to the …
A Herschhorn, A Hizi - Journal of medicinal chemistry, 2008 - ACS Publications
The reverse transcriptase (RT) of human immunodeficiency virus type-1 (HIV-1) is a leading target in current antiretroviral therapy. Unfortunately, drug-resistant RT mutants evolve under …
Number of citations: 27 pubs.acs.org
M Maltese, G Martella, G Madeo, I Fagiolo… - Movement …, 2014 - Wiley Online Library
Broad‐spectrum muscarinic receptor antagonists have represented the first available treatment for different movement disorders such as dystonia. However, the specificity of these …
V Murugesan, N Makwana, R Suryawanshi… - Bioorganic & medicinal …, 2014 - Elsevier
A series of novel thiazolidin-4-one analogues, characterized by different substitution patterns at positions C-2 and N-3 of the thiazolidin-4-one scaffold for anti-HIV-1 activity has been …
Number of citations: 39 www.sciencedirect.com
N Schwarz, A Pews‐Davtyan, D Michalik, A Tillack… - 2008 - Wiley Online Library
A general and efficient palladium‐catalyzed amination of 5‐bromo‐3‐[2‐(diethylamino)ethoxy]indoles has been developed. Best results are obtained in the presence of Pd(OAc) 2 and 2…
A Navarria, ES Wohleb, B Voleti, KT Ota, S Dutheil… - Neurobiology of …, 2015 - Elsevier
Clinical studies demonstrate that scopolamine, a non-selective muscarinic acetylcholine receptor (mAchR) antagonist, produces rapid therapeutic effects in depressed patients, and …
Number of citations: 109 www.sciencedirect.com
JE Davoren, M Garnsey, B Pettersen… - Journal of medicinal …, 2017 - ACS Publications
Recent data demonstrated that activation of the muscarinic M 1 receptor by a subtype-selective positive allosteric modulator (PAM) contributes to the gastrointestinal (GI) and …
Number of citations: 46 pubs.acs.org

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